molecular formula C23H26N4O B2798838 3-(adamantan-1-yl)-1-{4-[(E)-2-phenyldiazen-1-yl]phenyl}urea CAS No. 324036-71-7

3-(adamantan-1-yl)-1-{4-[(E)-2-phenyldiazen-1-yl]phenyl}urea

Cat. No.: B2798838
CAS No.: 324036-71-7
M. Wt: 374.488
InChI Key: WIZCWADHIUMIQN-CYYJNZCTSA-N
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Description

3-(adamantan-1-yl)-1-{4-[(E)-2-phenyldiazen-1-yl]phenyl}urea is a synthetic compound that has garnered attention in the field of medicinal chemistry. This compound is characterized by the presence of an adamantyl group and a phenyldiazenylphenyl moiety, which contribute to its unique chemical properties and potential biological activities. It has been studied for its potential as an inhibitor of hypoxia-inducible factor-1 (HIF-1), a key mediator in cancer cell adaptation to hypoxic conditions .

Preparation Methods

The synthesis of 3-(adamantan-1-yl)-1-{4-[(E)-2-phenyldiazen-1-yl]phenyl}urea typically involves multiple steps, starting with the preparation of the adamantyl and phenyldiazenylphenyl intermediates. The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction, while the phenyldiazenylphenyl moiety can be synthesized via diazotization and azo coupling reactions. The final step involves the formation of the urea linkage through a reaction between the two intermediates under controlled conditions .

Chemical Reactions Analysis

3-(adamantan-1-yl)-1-{4-[(E)-2-phenyldiazen-1-yl]phenyl}urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the cleavage of the azo bond, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the phenyl rings, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions .

Scientific Research Applications

3-(adamantan-1-yl)-1-{4-[(E)-2-phenyldiazen-1-yl]phenyl}urea has been studied extensively for its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:

Mechanism of Action

The mechanism of action of 3-(adamantan-1-yl)-1-{4-[(E)-2-phenyldiazen-1-yl]phenyl}urea involves its interaction with HIF-1, a transcription factor that plays a crucial role in cellular response to hypoxia. By inhibiting HIF-1, the compound disrupts the hypoxia signaling pathway, leading to reduced expression of genes involved in angiogenesis, metabolism, and cell survival. This inhibition can result in decreased tumor growth and angiogenesis, making it a potential therapeutic agent for cancer treatment .

Properties

IUPAC Name

1-(1-adamantyl)-3-(4-phenyldiazenylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O/c28-22(25-23-13-16-10-17(14-23)12-18(11-16)15-23)24-19-6-8-21(9-7-19)27-26-20-4-2-1-3-5-20/h1-9,16-18H,10-15H2,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZCWADHIUMIQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NC4=CC=C(C=C4)N=NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701040838
Record name Urea, N-[4-(2-phenyldiazenyl)phenyl]-N'-tricyclo[3.3.1.13,7]dec-1-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701040838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324036-71-7
Record name Urea, N-[4-(2-phenyldiazenyl)phenyl]-N'-tricyclo[3.3.1.13,7]dec-1-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701040838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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